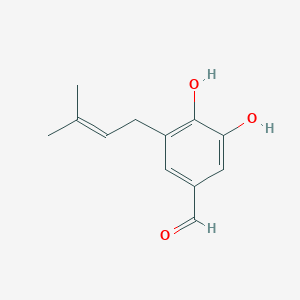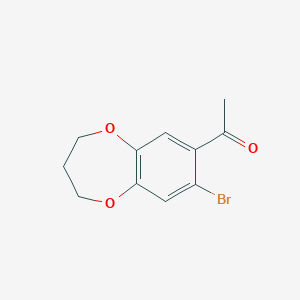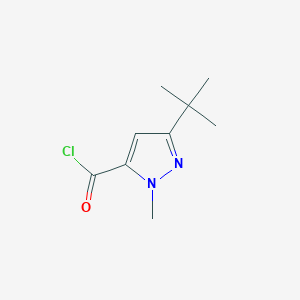
1-Ethynyl-4-propylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynyl-4-propylcyclohexane is a cycloalkane compound with an ethynyl group attached to the fourth carbon of the cyclohexane ring. It is a member of the cycloalkanes family and is also known as 4-propyl-1-ethynylcyclohexane or simply propyl-ethynylcyclohexane. It is a colorless liquid with a boiling point of 89.1°C, and a melting point of -65.3°C. It is insoluble in water, but is soluble in most organic solvents.
Aplicaciones Científicas De Investigación
Molecular Motion and Optical Response :
- Research has shown that certain rod-like molecules similar to 1-Ethynyl-4-propylcyclohexane exhibit correlated motion and rotational barriers, which are significant in understanding their physical properties. The study discovered that conformational changes in these molecules can break space-inversion symmetry, leading to a large second-order optical response, which is valuable for optical devices (Lemouchi et al., 2013).
Metabolic Studies :
- 1-Ethynylcyclohexyl carbamate, a related compound, has been studied for its metabolism in humans. The research identified 1-ethynyl-trans-1,2-cyclohexanediol as a metabolite, emphasizing the importance of understanding the metabolic fate of such compounds for drug development and toxicological studies (Murata, 1961).
Luminescent Materials :
- Certain ethynyl-pyrene derivatives, related to 1-Ethynyl-4-propylcyclohexane, have been synthesized and shown to possess tunable photoluminescence properties. These materials have potential applications in optoelectronic devices due to their robust and highly fluorescent properties (Diring et al., 2009).
Polymerization :
- 1-Ethynyl-1-Cyclohexanol, a structurally similar compound, has been studied for its polymerization using various transition metal catalysts. This research is crucial for developing new polymeric materials with specific desired properties (Gal, 1994).
Lewis Acid Synthesis :
- The synthesis of tridentate Lewis acids with phenyl substituted 1,3,5-trisilacyclohexane backbones, which are equipped with ethynyl groups, has been researched. These compounds have potential applications in catalysis and materials science (Weisheim et al., 2016).
Hydrodeoxygenation Studies :
- High-pressure vapor-phase hydrodeoxygenation studies of lignin-derived compounds over bimetallic catalysts have yielded hydrocarbons, with 1-ethynyl-4-propylcyclohexane being a significant product. This research is vital for understanding the conversion of biomass into useful chemicals and fuels (Yohe et al., 2016).
Propiedades
IUPAC Name |
1-ethynyl-4-propylcyclohexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18/c1-3-5-11-8-6-10(4-2)7-9-11/h2,10-11H,3,5-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEZLGBHXUTCKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynyl-4-propylcyclohexane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1E)-N-Methylethanimidoyl]benzamide](/img/structure/B65674.png)

![6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B65679.png)



![1-[3-(3-Butenyl)oxiranyl]ethanone](/img/structure/B65688.png)
![(2e)-3-[5-(3,4-Dichlorophenyl)-2-furyl]acrylic acid](/img/structure/B65689.png)

![(3S,4S,7R)-7-methyl-4-propan-2-yl-1-oxaspiro[2.5]octane](/img/structure/B65697.png)


